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molecular formula C18H22O2Si B8756973 2-((Tert-butyldiphenylsilyl)oxy)acetaldehyde

2-((Tert-butyldiphenylsilyl)oxy)acetaldehyde

Cat. No. B8756973
M. Wt: 298.5 g/mol
InChI Key: FQHOGJNOFHSSKY-UHFFFAOYSA-N
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Patent
US04760087

Procedure details

In the manner described in Example 14c, 5.15 g of glycolaldehyde and 26.78 ml of tert-butyldiphenylchlorosilane were reacted in the presence of 7.61 g of imidazole and 26 ml of absolute dimethylformamide whereby after column chromatography with ether/petroleum ether (1:2) 21.26 g of the title compound were obtained.
Quantity
5.15 g
Type
reactant
Reaction Step One
Quantity
26.78 mL
Type
reactant
Reaction Step Two
Quantity
7.61 g
Type
reactant
Reaction Step Three
[Compound]
Name
ether petroleum ether
Quantity
21.26 g
Type
reactant
Reaction Step Three
Quantity
26 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH:1](=[O:4])[CH2:2][OH:3].[C:5]([Si:9]([C:17]1[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=1)([C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1)Cl)([CH3:8])([CH3:7])[CH3:6].N1C=CN=C1>CN(C)C=O>[Si:9]([O:4][CH2:1][CH:2]=[O:3])([C:5]([CH3:8])([CH3:7])[CH3:6])([C:17]1[CH:18]=[CH:19][CH:20]=[CH:21][CH:22]=1)[C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1

Inputs

Step One
Name
Quantity
5.15 g
Type
reactant
Smiles
C(CO)=O
Step Two
Name
Quantity
26.78 mL
Type
reactant
Smiles
C(C)(C)(C)[Si](Cl)(C1=CC=CC=C1)C1=CC=CC=C1
Step Three
Name
Quantity
7.61 g
Type
reactant
Smiles
N1C=NC=C1
Name
ether petroleum ether
Quantity
21.26 g
Type
reactant
Smiles
Name
Quantity
26 mL
Type
solvent
Smiles
CN(C=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
[Si](C1=CC=CC=C1)(C1=CC=CC=C1)(C(C)(C)C)OCC=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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